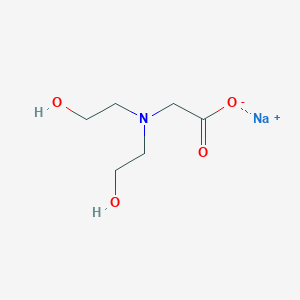

N,N-Bis(2-hydroxyethyl)glycine sodium salt

Description

Properties

IUPAC Name |

sodium;2-[bis(2-hydroxyethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-25-4 (Parent) | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059686 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-41-3, 17123-43-2 | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)glycine (Bicine): Properties, Applications, and Protocols

Introduction: The Significance of Bicine in Biological Buffering

In the landscape of biological and biochemical research, the precise control of pH is not merely a procedural step but a fundamental requirement for experimental validity and reproducibility.[1] The hydrogen ion concentration of a solution can dictate the structure, function, and activity of proteins, enzymes, and nucleic acids.[1] While numerous buffering agents exist, the "Good's buffers," a series of zwitterionic compounds developed by Dr. Norman E. Good and his colleagues, represent a significant advancement specifically tailored for biological research.[2][3] These buffers are characterized by their high water solubility, minimal permeability through biological membranes, and pKa values that are minimally affected by concentration, temperature, or ionic composition.[3]

Among these, N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, has emerged as a particularly versatile and reliable buffer.[2] Its zwitterionic nature, coupled with a pKa value near physiological pH, makes it an invaluable tool for a wide array of applications, from enzyme kinetics and protein crystallization to low-temperature biochemical work.[4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, synthesizing core principles with practical, field-proven insights to facilitate the optimal use of Bicine in demanding scientific applications.

Physicochemical Properties of Bicine

The efficacy of Bicine as a buffer stems directly from its molecular structure and resulting physicochemical properties. As a derivative of the amino acid glycine, it possesses both a tertiary amine group and a carboxylic acid group, rendering it zwitterionic.[6][7] This dual functionality is central to its buffering capacity.

Key Physicochemical Data

The essential properties of Bicine are summarized below, providing a quantitative foundation for its application.

| Property | Value | Source(s) |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]acetic acid | [8] |

| Molecular Formula | C₆H₁₃NO₄ | [9] |

| Molecular Weight | 163.17 g/mol | [9][10] |

| Appearance | White crystalline powder | [11] |

| pKa at 20°C | 8.35 | [7][8] |

| pKa at 25°C | 8.26 - 8.33 | [10][12] |

| pKa at 37°C | 8.16 | [12] |

| Effective Buffering Range | pH 7.6 – 9.0 | [2][5][9][10][11] |

| Solubility in Water | High (e.g., 100 g/L) | [11] |

The Critical Influence of Temperature on pKa

A crucial consideration for any experimental design is the dependence of a buffer's pKa on temperature.[13] For amine-containing buffers like Bicine, the pKa generally decreases as the temperature increases.[13] This is a result of the thermodynamics of the dissociation reaction.[12][14] For instance, the pKa of Bicine shifts from 8.333 at 25°C down to 8.156 at 37°C.[12] This underscores the importance of calibrating the pH of a Bicine buffer at the specific temperature at which the experiment will be conducted. Failing to account for this temperature-dependent shift can lead to significant deviations from the desired pH, potentially compromising enzyme activity and experimental outcomes.

The Buffering Mechanism of Bicine

Bicine's ability to resist pH changes resides in the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The tertiary amine group can accept a proton, while the carboxyl group can donate one. In its useful buffering range, the equilibrium of interest is the dissociation of the proton from the tertiary amine.

Visualizing the Buffering Equilibrium

The diagram below illustrates the chemical equilibrium that allows Bicine to function as a buffer within its effective pH range of 7.6 to 9.0.

Caption: Bicine's buffering action relies on the equilibrium between its protonated and deprotonated forms.

The pKa of 8.3 represents the pH at which the concentrations of the protonated and deprotonated forms are equal, providing the maximum buffering capacity.[15] The range of pH 7.6 to 9.0 is particularly relevant for many biological systems, which often function optimally in slightly alkaline conditions.[11][16]

Core Applications in Research and Drug Development

Bicine's unique properties make it a preferred buffer in several critical applications.

Protein Crystallization and Stability Studies

Obtaining high-quality protein crystals is often a bottleneck in structural biology. Bicine is frequently used in crystallization screens because it can enhance protein stability without interfering with the crystallization process.[2][4] Its ability to maintain a stable pH in the slightly alkaline range is crucial for preventing protein denaturation and aggregation, thereby promoting the ordered arrangement necessary for crystal formation.[11]

Enzyme Kinetics and Assays

Enzyme activity is exquisitely sensitive to pH.[16] Bicine provides a stable pH environment within a range optimal for many enzymes.[4] A classic example is its use in the determination of serum guanine deaminase (guanase), where it provides the stable substrate solution needed for accurate colorimetric measurement.[5][16]

Electrophoresis and Chromatography

In separation sciences, Bicine is used as a component of both electrophoresis and chromatography buffer systems.[2][9] For instance, in protein polyacrylamide gel electrophoresis (PAGE), a Tris-Bicine system can be used as a transfer buffer, ensuring the stability and activity of proteins during the transfer process.[16] It is particularly effective for separating proteins with molecular weights between 20 and 45 kDa.[16]

Low-Temperature Biochemistry

Many biochemical experiments are conducted at low temperatures to slow reaction rates or preserve the integrity of sensitive biological molecules. Bicine is highly recommended for such low-temperature work because it maintains good buffering performance even as temperatures decrease, providing a stable pH environment for enzymatic studies and protein purification.[5][16]

Practical Guide: Preparation and Use of Bicine Buffers

The trustworthiness of experimental data relies on the correct preparation of all reagents. A buffer is a self-validating system; its pH should be confirmed with a calibrated pH meter after preparation.

Step-by-Step Protocol for Preparing a 0.1 M Bicine Buffer (pH 8.3)

This protocol describes the preparation of 1 liter of 0.1 M Bicine buffer solution.

Materials and Equipment:

-

N,N-Bis(2-hydroxyethyl)glycine (Bicine), purity ≥99% (Molecular Weight: 163.17 g/mol )[9]

-

Sodium Hydroxide (NaOH), pellets or a concentrated stock solution (e.g., 10 M)

-

High-purity, deionized water (dH₂O)

-

1000 mL volumetric flask[17]

-

Analytical balance[17]

-

Stir plate and magnetic stir bar

-

Calibrated pH meter[17]

Protocol Workflow:

Caption: Workflow for the preparation of a 0.1 M Bicine buffer solution.

Detailed Steps:

-

Weigh the Bicine: Accurately weigh 16.317 grams of Bicine powder using an analytical balance.[17] This mass corresponds to a final concentration of 0.1 M in a 1 L solution.

-

Initial Dissolution: Place the Bicine powder into a beaker containing approximately 800 mL of deionized water. Add a magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.[18] Causality: Dissolving in a volume less than the final target volume allows for pH adjustment before the final volume is set.

-

pH Adjustment: While continuously stirring, slowly add a concentrated sodium hydroxide (NaOH) solution dropwise.[5][17] Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the pH reaches your target value (e.g., 8.3). Causality: The addition of a strong base (NaOH) deprotonates the Bicine, shifting the equilibrium to raise the pH. Slow addition prevents overshooting the target pH.

-

Final Volume Adjustment: Carefully transfer the buffer solution into a 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the Bicine is transferred.[17]

-

Bring to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L calibration mark.[18]

-

Final Mixing and Verification: Cap the flask and invert it several times to ensure the solution is homogeneous. Re-check the pH with the calibrated meter to confirm it is at the desired value. Adjust if necessary.

-

Storage: Store the prepared buffer solution in a sealed, clearly labeled container at 4°C to inhibit microbial growth.

Best Practices and Considerations

-

Reagent Purity: Always use high-purity Bicine (≥99%) to avoid introducing contaminants that could interfere with your experiments.

-

Temperature Correction: As discussed, the pKa of Bicine is temperature-dependent.[12] For maximum accuracy, adjust the final pH of the buffer at the temperature at which it will be used.

-

Metal Chelation: Bicine can chelate divalent metal cations such as Cu²⁺, Co²⁺, and Zn²⁺.[15] This can be an advantage in some systems by sequestering inhibitory metal ions, but it can also be a disadvantage if those ions are required for enzyme activity. This property should be considered during experimental design.

Conclusion: Synthesizing Expertise for Optimal Application

N,N-Bis(2-hydroxyethyl)glycine (Bicine) is a powerful and versatile tool in the arsenal of researchers and drug developers. Its favorable pKa, high solubility, and proven efficacy across a range of applications—from protein crystallization to low-temperature enzymology—make it a superior choice for maintaining stable pH in sensitive biological systems.[2][4] However, leveraging its full potential requires more than just following a recipe. A thorough understanding of its physicochemical properties, particularly the influence of temperature on its pKa, and adherence to meticulous preparation protocols are paramount. By integrating this technical knowledge with practical insights, scientists can ensure the integrity and reproducibility of their experimental outcomes, paving the way for new discoveries.

References

- HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. (n.d.). How to make bicine buffer.

- Hubei New Desheng Material Technology Co., Ltd. (n.d.). A comprehensive knowledge of Good's buffer BICINE.

- Hopax Fine Chemicals. (n.d.). Bicine: A Versatile Biological Buffer for Biochemical Research and Applications.

- Wuhan Desheng Biochemical Technology Co., Ltd. (2024). BICINE: Efficient Buffer in Enzyme Reactions.

- Hubei New Desheng Material Technology Co., Ltd. (2025). Exploration of the advantages of biological buffer BICINE.

- Hopax Fine Chemicals. (n.d.). BICINE Buffer | CAS 150-25-4.

- MedchemExpress.com. (n.d.). Bicine | Buffer Reagent.

- Interchim. (n.d.). Good's buffers (biological buffers).

- Hubei New Desheng Material Technology Co., Ltd. (2024). Application of Bicine in the Preparation of Stable Substrate Solutions.

- Altogen Biosystems. (2019). Biological Buffer Reference Chart.

- Wikipedia. (n.d.). Bicine.

- Roy, R. N., et al. (2006). Second Dissociation Constant of Bis-[(2-hydroxyethyl)amino]acetic Acid (BICINE) and pH of Its Buffer Solutions from 5 to 55 °C. Journal of Solution Chemistry, 35(5), 605-624.

- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). What is the function of the bicine buffer.

- National Center for Biotechnology Information. (n.d.). Bicine. PubChem Compound Database.

- Chruszcz, M. (n.d.). Biological buffers pKa calculation.

- Hubei New Desheng Material Technology Co., Ltd. (n.d.). Effect of temperature on dissolution of bicine powder, a biological buffer.

- Jørgensen, L., et al. (2021). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University.

- MSE Supplies LLC. (2025). The Role of Buffers in Biological and Chemical Experiments.

- Biophoretics. (n.d.). N,N-Bis (2-hydroxyethyl) glycine CAS 150-25-4.

- Goldberg, R. N., Kishore, N., & Lennen, R. M. (2002). Thermodynamic Quantities for the Ionization Reactions of Buffers.

- ChemicalBook. (n.d.). N,N-BIS(2-HYDROXYETHYL)GLYCINE SODIUM SALT | 139-41-3.

- Sigma-Aldrich. (n.d.). N,N-Bis(2-hydroxyethyl) glycine (BICINE) buffer substance 150-25-4.

Sources

- 1. msesupplies.com [msesupplies.com]

- 2. A comprehensive knowledge of Good's buffer BICINE - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. interchim.fr [interchim.fr]

- 4. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 5. Application of Bicine in the Preparation of Stable Substrate Solutions [vacutaineradditives.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicine - Wikipedia [en.wikipedia.org]

- 8. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BICINE Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. Exploration of the advantages of biological buffer BICINE [vacutaineradditives.com]

- 12. researchgate.net [researchgate.net]

- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 14. nist.gov [nist.gov]

- 15. Biological buffers pKa calculation [reachdevices.com]

- 16. What is the function of the bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 17. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 18. Bicine (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

Synthesis and purification of N,N-Bis(2-hydroxyethyl)glycine

An In-Depth Technical Guide to the Synthesis and Purification of N,N-Bis(2-hydroxyethyl)glycine (Bicine)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, is a zwitterionic amino acid derivative widely employed as a buffering agent in biological and biochemical research.[1][2] Its utility stems from its pKa of 8.35 at 20°C, making it an effective buffer in the physiological pH range of 7.6 to 9.0.[1][3][4][5] Bicine finds extensive application in protein crystallization, enzyme reaction systems, and as a component in electrophoresis buffers, particularly for resolving membrane proteins.[6][7] This guide provides a comprehensive overview of a robust and scalable laboratory synthesis of Bicine, details a field-proven purification protocol, and outlines analytical methods for quality control, ensuring the high purity required for sensitive downstream applications.

Introduction: The Molecular Logic of Bicine

Bicine's efficacy as a biological buffer is rooted in its molecular structure, which features a tertiary amine nitrogen and a carboxylic acid group, conferring its zwitterionic properties.[2][8][9] The two hydroxyethyl substituents enhance its water solubility and minimize its interaction with biological macromolecules, a critical characteristic for a "Good's buffer".[2] Unlike simpler buffers, Bicine can also form weak complexes with various metal ions, a property that can be advantageous or require consideration depending on the experimental context.[3][8]

| Property | Value | Source |

| IUPAC Name | N,N-Bis(2-hydroxyethyl)glycine | [1] |

| Common Names | Bicine, Diethylolglycine | [2] |

| Molecular Formula | C₆H₁₃NO₄ | [3] |

| Molecular Weight | 163.17 g/mol | [2] |

| pKa (25°C) | 8.26 | [3] |

| Melting Point | 190-195 °C (decomposes) | [3][5] |

| Appearance | White crystalline powder | [8] |

Strategic Synthesis: The Carboxymethylation of Diethanolamine

While several synthetic routes to Bicine exist, including the reaction of glycine with ethylene oxide[1], the carboxymethylation of diethanolamine with a haloacetic acid is one of the most direct, reliable, and scalable methods for laboratory and industrial production. This pathway is predicated on a classic nucleophilic substitution (Sₙ2) reaction.

Causality of the Reaction: The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in sodium chloroacetate. The reaction is conducted in an aqueous alkaline medium. The basic conditions are critical; they serve to keep the diethanolamine deprotonated and thus nucleophilic, and to neutralize the acidic proton of the newly formed carboxylic acid group, driving the reaction to completion.

Caption: Workflow for the purification of Bicine.

Recrystallization Protocol

-

Dissolution: Transfer the crude, moist Bicine filter cake to a large Erlenmeyer flask. Add a minimal amount of hot (near-boiling) deionized water in portions while stirring until all the solid has just dissolved. Rationale: Using the absolute minimum amount of hot solvent is key to maximizing the recovery yield upon cooling.

-

Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them. [10]This step prevents premature crystallization in the funnel.

-

Crystallization: To the hot, clear solution, slowly add 95% ethanol while stirring. Ethanol acts as an anti-solvent. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are inherently purer as they exclude impurities from their crystal lattice. [11]Rapid crashing out of the solid can trap impurities.

-

Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 2 hours to complete the crystallization process.

-

Final Collection: Collect the pure white crystals by vacuum filtration. [12]Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water, followed by a wash with cold 95% ethanol to displace the water.

-

Drying: Dry the purified Bicine in a vacuum oven at 50-60°C to a constant weight. The final product should be a fine, white crystalline powder.

Quality Control and Purity Assessment

Verifying the purity of the final product is a non-negotiable step to ensure its suitability for research applications.

Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. The observed melting point should be within a narrow range (e.g., 192-194°C). [3]A broad or depressed melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a definitive method for quantifying purity. The presence of a single major peak indicates a high degree of purity. A specific method for Bicine analysis has been reported and its conditions are summarized below. [13]

| HPLC Parameter | Condition |

|---|---|

| Column | Primesep 100 (4.6x150 mm) |

| Mobile Phase | Acetonitrile (20%) |

| Buffer | 0.1% Sulfuric Acid (H₂SO₄) in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Expected Result | A single, sharp, symmetrical peak |

Table adapted from SIELC Technologies.[13]

¹H NMR Spectroscopy: Proton NMR provides structural confirmation and can detect proton-containing impurities. The spectrum of pure Bicine should show clean, well-resolved signals corresponding to the N-CH₂-COOH, N-CH₂-CH₂-OH, and CH₂-OH protons in the correct integration ratios.

Safety and Handling

-

General Precautions: Always handle chemicals in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14]* Specific Hazards: Chloroacetic acid and its salts are toxic and corrosive. Concentrated acids and bases (HCl, NaOH) are highly corrosive and should be handled with extreme care. [15]Refer to the Safety Data Sheets (SDS) for all reagents before beginning work. [16][17]

Conclusion

This guide outlines a comprehensive and reproducible methodology for the synthesis and purification of high-purity N,N-Bis(2-hydroxyethyl)glycine (Bicine). By understanding the chemical principles behind each step—from the nucleophilic substitution reaction to the logic of solvent/anti-solvent recrystallization—researchers can confidently produce analytical-grade Bicine suitable for the most demanding biochemical and pharmaceutical applications. The integration of in-process controls and rigorous final purity assessment ensures a self-validating workflow, delivering a final product of verifiable quality and integrity.

References

-

Bicine - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-glycine. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

-

Metal Complexes of N−BIS (2−Hydroxyethyl) Glycine (Bicine). (n.d.). Krishi Sanskriti Publications. Retrieved January 12, 2026, from [Link]

-

N,N-BIS(2-HYDROXYETHYL)GLYCINE SODIUM SALT (CAS No. 139-41-3) SDS. (n.d.). ChemSrc. Retrieved January 12, 2026, from [Link]

-

Bicine (N, N-Bis(2-Hydroxyethyl)Glycine). (n.d.). AvansBio. Retrieved January 12, 2026, from [Link]

-

Formulae of N,N-bis(2-hydroxyethyl)glycine (bicine; bicH3) and glycine... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HPLC Method for Analysis of Bicine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

-

Bicine | C6H13NO4 | CID 8761. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]

-

How to make bicine buffer. (n.d.). HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. Retrieved January 12, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

Bicine. (n.d.). MP Biomedicals. Retrieved January 12, 2026, from [Link]

-

n,n-bis(2-hydroxy ethyl) glycine (bicine). (n.d.). Sdfine. Retrieved January 12, 2026, from [Link]

-

Bicine. (n.d.). MP Biomedicals. Retrieved January 12, 2026, from [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. (n.d.). PubMed Central - NIH. Retrieved January 12, 2026, from [Link]

-

Recrystallization. (2013, September 9). YouTube. Retrieved January 12, 2026, from [Link]

-

N,N-Bis(2-hydroxyethyl)glycine. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

-

Recrystallization. (2022, August 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

BICINE Buffer 150-25-4 For Biochemistry And Molecular Biology. (n.d.). DALO CHEM. Retrieved January 12, 2026, from [Link]

-

Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and... (n.d.). Fine Chemical Technologies. Retrieved January 12, 2026, from [Link]

-

Workflow of HPLC Protein Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved January 12, 2026, from [Link]

-

Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Chromatography Online. Retrieved January 12, 2026, from [Link]

-

HPLC trace for proof of purity. (n.d.). Reddit. Retrieved January 12, 2026, from [Link]

-

A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

N,N-Bis(2-hydroxyethyl)glycine, CAS [150-25-4], Serva. (n.d.). Biophoretics. Retrieved January 12, 2026, from [Link]

Sources

- 1. Bicine - Wikipedia [en.wikipedia.org]

- 2. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. chembk.com [chembk.com]

- 6. mpbio.com [mpbio.com]

- 7. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. krishisanskriti.org [krishisanskriti.org]

- 9. Bicine (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. HPLC Method for Analysis of Bicine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [wap.guidechem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. carlroth.com [carlroth.com]

Solubility of Bicine in different laboratory solvents

An In-depth Technical Guide to the Solubility of Bicine in Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Bicine (N,N-bis(2-hydroxyethyl)glycine), a widely used zwitterionic buffer in biochemical and molecular biology research. The document delves into the physicochemical properties of Bicine that govern its solubility, presents quantitative solubility data in common laboratory solvents, and offers detailed, field-proven methodologies for determining and enhancing its dissolution. This guide is intended for researchers, scientists, and professionals in drug development who utilize Bicine in their experimental workflows.

Introduction to Bicine and its Significance

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a structural derivative of the amino acid glycine and is recognized as one of "Good's buffers".[1] With a pKa of approximately 8.35 at 20°C, it is an effective buffering agent for a pH range of 7.6 to 9.0, making it suitable for a variety of biological applications.[1][2][3] Its utility is seen in protein crystallization, enzyme assays, electrophoresis, and as a component in cell culture media.[4][5][6] A thorough understanding of its solubility is paramount for the accurate preparation of stock solutions and experimental buffers, ensuring reproducibility and reliability in research outcomes.

The molecular structure of Bicine, featuring a tertiary amine, a carboxylic acid, and two hydroxyl groups, imparts a high degree of polarity and the capacity for zwitterion formation.[7][8][9] This unique chemistry dictates its interaction with various solvents and is the cornerstone of its solubility profile.

Physicochemical Properties Influencing Bicine's Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the properties of the solvent. For Bicine, the following characteristics are of primary importance:

-

Polarity and Hydrogen Bonding: Bicine is a highly polar molecule due to the presence of its carboxyl, amino, and hydroxyl functional groups.[8] These groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar solvents, most notably water.

-

Zwitterionic Nature: In aqueous solutions around neutral pH, Bicine exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. This ionic character significantly enhances its aqueous solubility.

-

pKa and pH of the Solvent: The pKa of Bicine is approximately 8.35 at 20°C.[1][2] The pH of the solvent will determine the net charge on the Bicine molecule. In acidic solutions (pH << pKa), the carboxyl group will be protonated, and the amino group will be protonated, resulting in a net positive charge. In alkaline solutions (pH >> pKa), the amino group will be deprotonated, and the carboxyl group will be deprotonated, leading to a net negative charge. These charge variations influence the solubility in different solvent systems.

Quantitative Solubility Data

The following table summarizes the known solubility of Bicine in various laboratory solvents based on available technical data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Bicine Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | 18.02 | 330 mg/mL | Not Specified | [10] |

| Water | H₂O | 18.02 | 1.1 M | 0 | [4][11] |

| Water | H₂O | 18.02 | 30 mg/mL | Not Specified | [12] |

| Water | H₂O | 18.02 | 163.17 g/L | 20 | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Insoluble | Not Specified | [12][13] |

It is important to note that solubility can be affected by the purity of both the solute and the solvent, as well as the presence of other dissolved substances.

Experimental Protocol for Determining Bicine Solubility

This section provides a robust, step-by-step methodology for determining the solubility of Bicine in a given solvent. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

Bicine (high purity)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Spectrophotometer or HPLC system for concentration determination

-

pH meter

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Bicine.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of Bicine to a known volume of the solvent in a suitable container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the sample at a high speed to pellet the undissolved Bicine.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Concentration Determination:

-

Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of Bicine in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry (if Bicine has a suitable chromophore and there are no interfering substances) or, more accurately, High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of Bicine in that solvent at the specified temperature.

-

Factors Affecting Bicine Solubility and Practical Considerations

-

Temperature: The solubility of most solids, including Bicine, increases with temperature. For applications requiring high concentrations of Bicine, preparing the solution at a slightly elevated temperature can be beneficial. However, it is crucial to ensure that the solution remains stable and does not precipitate upon cooling to room temperature.[14]

-

pH: As a zwitterionic compound, the solubility of Bicine in aqueous solutions can be influenced by pH. While highly soluble in water, adjusting the pH away from its isoelectric point can further enhance solubility if needed, although this is rarely a limiting factor given its high intrinsic water solubility.

-

Solvent Polarity: Bicine's high polarity makes it most soluble in polar solvents.[5][8] Its solubility is expected to decrease significantly in non-polar organic solvents.

-

Purity: The presence of impurities in either the Bicine powder or the solvent can affect the measured solubility. It is recommended to use high-purity reagents for accurate and reproducible results.

Troubleshooting Common Issues

-

Precipitation upon Storage: If a Bicine solution precipitates upon storage, especially at lower temperatures, it may indicate that the solution was supersaturated.[14] Gently warming the solution while stirring can help redissolve the precipitate. To prevent this, consider preparing a slightly more dilute stock solution.

-

Incomplete Dissolution: If Bicine does not fully dissolve, ensure that the amount added does not exceed its solubility limit in the given volume of solvent. Vigorous mixing or sonication can aid in the dissolution process.[12] For aqueous solutions, ensuring the pH is near neutral or slightly alkaline can also be beneficial.

Conclusion

Bicine is a highly water-soluble buffering agent, a property attributed to its polar, zwitterionic structure. Its insolubility in non-polar organic solvents like DMSO is also a key characteristic. This guide provides both the foundational knowledge and the practical protocols necessary for researchers to confidently prepare and utilize Bicine solutions in their work. By understanding the principles of its solubility and adhering to rigorous experimental methodologies, scientists can ensure the accuracy and consistency of their experimental outcomes.

References

-

PubChem. (n.d.). Bicine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Bicine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). BICINE, N,N-Bis(2-hydroxyethyl)glycine. Retrieved from [Link]

- Unknown. (n.d.).

-

EPRO Science. (n.d.). BICINE, Biotechnology Grade. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

bioWORLD. (n.d.). Bicine Buffer 0.5M, pH 9.0 (150-25-4). Retrieved from [Link]

-

Hopax Fine Chemicals. (n.d.). BICINE Buffer | CAS 150-25-4. Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

- BenchChem. (2025). Bicine Buffer Solutions: A Technical Guide to Long-Term Stability and Storage.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Bioland Scientific LLC. (n.d.). Bicine. Retrieved from [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

-

ResearchGate. (2014, May 19). How can I prove the solubility of glycine in depronated form into DMF?. Retrieved from [Link]

Sources

- 1. Bicine - Wikipedia [en.wikipedia.org]

- 2. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BICINE Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. goldbio.com [goldbio.com]

- 5. BICINE, N,N-Bis(2-hydroxyethyl)glycine [myskinrecipes.com]

- 6. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 7. Bicine | 150-25-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Molecular weight (MW) of Bicine buffer 163.17 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. You are being redirected... [bio-world.com]

- 12. Bicine | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of N,N-Bis(2-hydroxyethyl)glycine Sodium Salt

This guide provides comprehensive safety and handling protocols for N,N-Bis(2-hydroxyethyl)glycine sodium salt, a crucial component in many biological buffers and formulations within research and drug development. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity.

Introduction to this compound

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, and its sodium salt are zwitterionic buffers widely utilized in life sciences.[1] Their utility stems from a pKa of 8.35 at 20°C, making them effective buffering agents in the physiological pH range of 7.6 to 9.0.[1][2] Bicine and its sodium salt are favored for their low toxicity to living organisms and good water solubility, which simplifies the preparation of buffer solutions.[1] Common applications include protein crystallization, electrophoresis, and as a component in cell culture media. This guide will focus on the safe handling of the sodium salt form.

Hazard Identification and Risk Assessment

While Bicine and its sodium salt are generally considered to have low toxicity, a thorough understanding of potential hazards is essential for risk mitigation.[1]

2.1. Toxicological Profile

Detailed toxicological data for this compound is not extensively documented in readily available literature.[3][4] However, based on the data for Bicine and general principles of chemical safety, the following potential hazards should be considered:

-

Eye Irritation: May cause eye irritation upon contact.[5][6]

-

Skin Irritation: May cause skin irritation with prolonged or repeated contact.[5][6]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][6]

-

Ingestion: May be harmful if swallowed.[5]

It is important to note that one source classifies a related compound, Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2), as harmful if swallowed, causing serious eye irritation, and suspected of causing cancer.[7] While this is a different compound, it underscores the importance of cautious handling of all related chemicals.

2.2. Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 139-41-3 | [8] |

| Molecular Formula | C6H12NNaO4 | [9] |

| Molecular Weight | 185.15 g/mol | [9] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | [1] |

| pKa (Bicine) | 8.35 at 20°C | [2] |

Safe Handling and Storage Protocols

The cornerstone of working safely with any chemical is the implementation of robust handling and storage procedures.

3.1. Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure.

-

Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][10]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[3][11] Proper glove removal technique is critical to avoid skin contact.[3][11]

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental splashes.

-

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][11] However, if dust is generated and ventilation is inadequate, a NIOSH-approved N95 or P1 particulate respirator should be used.[3]

3.2. Engineering Controls

Engineering controls are designed to remove or reduce the hazard at the source.

-

Ventilation: Work in a well-ventilated area.[5][12] If handling large quantities or if dust generation is likely, use a chemical fume hood.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]

3.3. Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][12]

-

Temperature: Store at room temperature (20-25°C) or as recommended by the manufacturer.[2][14]

-

Incompatible Materials: Avoid strong oxidizing agents.[4][15]

Experimental Workflow: Preparation of a 1 M Bicine Buffer Solution

This section provides a step-by-step protocol for preparing a 1 M Bicine buffer solution, integrating the necessary safety precautions.

4.1. Materials

-

N,N-Bis(2-hydroxyethyl)glycine (Bicine)

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

4.2. Protocol

-

Don appropriate PPE: Before starting, put on your safety glasses, lab coat, and nitrile gloves.

-

Weighing the Bicine: In a well-ventilated area, accurately weigh 163.17 g of Bicine and transfer it to a 1 L beaker.

-

Dissolving the Bicine: Add approximately 800 mL of deionized water to the beaker.[16] Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Bicine is completely dissolved.[1]

-

pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add a concentrated sodium hydroxide (NaOH) solution to adjust the pH to the desired value (e.g., 8.3).[16][17] Exercise caution when handling concentrated NaOH as it is highly corrosive.

-

Final Volume Adjustment: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the Bicine is transferred. Add deionized water to bring the final volume to the 1 L mark.[16]

-

Labeling and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogenous. Transfer the buffer to a clearly labeled and tightly sealed storage bottle. Store at 2-8°C to inhibit microbial growth.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][18] Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

5.2. Accidental Release Measures

The procedure for cleaning up a spill will depend on its size and location.

Diagram: Chemical Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Dispose of this compound and its solutions in accordance with all applicable federal, state, and local environmental regulations.[5][22] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[22] It is recommended to consult with your institution's EHS department for specific disposal guidance.

Conclusion

This compound is a valuable tool in the modern research and development laboratory. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, including proper training, the consistent use of PPE, and adherence to established procedures, is the key to minimizing risk and ensuring a safe laboratory environment.

References

- How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. (n.d.).

- 20 mM sodium-bicine buffer. (2020, January 11). iGEM.

- Bicine - Safety Data Sheet. (2025, September 20). ChemicalBook.

- This compound (CAS No. 139-41-3) SDS. (n.d.).

- Safety Data Sheet. (2025, October 9). MedchemExpress.com.

- Bicine Buffer Solutions: A Technical Guide to Long-Term Stability and Storage. (n.d.). Benchchem.

- bicine - SAFETY DATA SHEET. (n.d.).

- Bicine (1 M, pH 8.26) Preparation and Recipe. (n.d.). AAT Bioquest.

- This compound - Safety Data Sheet. (2025, December 20). ChemicalBook.

- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.

- Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, sodium salt (1:2) Safety Data Sheets. (n.d.).

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- Bicine (molecular biology grade). (n.d.). Santa Cruz Biotechnology.

- Safety Data Sheet Page 1 of 3 Section 1: Identification Product name. (n.d.). Tribioscience.

- Bicine | Buffer Reagent. (n.d.). MedchemExpress.com.

- Bicine Buffer CAS No 150-25-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-glycine. (n.d.). Carl ROTH.

- This compound | 139-41-3. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.

- material safety data sheet. (n.d.). Spectrum Chemical.

- Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.

- Standard Operating Procedure SODIUM. (n.d.).

- N,N-Bis(2-hydroxyethyl) glycine (BICINE) buffer substance 150-25-4. (n.d.). Sigma-Aldrich.

- 101910 N,N-Bis(2-hydroxyethyl) glycine (BICINE) buffer substance. (n.d.). גדות מרקורי.

- Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt - Substance Details. (n.d.). SRS | US EPA.

- CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.

- CHEMICAL SPILL PROCEDURES. (n.d.).

- Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton EHS.

Sources

- 1. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bicine - Safety Data Sheet [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. bioshopcanada.com [bioshopcanada.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 139-41-3 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tribioscience.com [tribioscience.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. mercury-ltd.co.il [mercury-ltd.co.il]

- 15. fishersci.com [fishersci.com]

- 16. Bicine (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 17. static.igem.org [static.igem.org]

- 18. safety.charlotte.edu [safety.charlotte.edu]

- 19. Page loading... [guidechem.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 22. fishersci.com [fishersci.com]

Methodological & Application

How to prepare a 1M Bicine stock solution for laboratory use

An Application Note and Protocol for the Preparation of a 1M Bicine Stock Solution

Introduction to Bicine as a Biological Buffer

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic organic compound widely utilized as a buffering agent in biochemical and biological research.[1][2] It is one of the "Good's buffers," a series of buffers selected for their suitability in biological systems.[1] Bicine is particularly valued for its effective buffering range between pH 7.6 and 9.0, making it highly suitable for a variety of applications where precise pH control is critical.[3][4][5]

The utility of Bicine stems from its chemical structure, which includes both a tertiary amine and a carboxylic acid group, allowing it to effectively resist significant pH changes.[2] Its pKa at 25°C is approximately 8.26.[4][6][7] A notable advantage of Bicine is its relatively weak interaction with most common metal ions, which is a crucial characteristic for studies involving metal-sensitive enzymes or proteins.[1] Common applications include protein crystallization, chromatography, enzyme activity assays, and as a component in electrophoresis buffers.[1][3][8]

This document provides a comprehensive protocol for the preparation of a 1M Bicine stock solution, a common starting concentration for numerous laboratory workflows.

Core Principles of Preparation

The preparation of a stable and accurate 1M Bicine stock solution hinges on several key principles:

-

Purity of Reagents: The use of high-purity Bicine and deionized or distilled water is fundamental to prevent interference from contaminants.

-

Accurate Measurements: Precise weighing of the Bicine powder and accurate volume measurements are essential for achieving the target 1M concentration.

-

Controlled pH Adjustment: The pH of the solution must be carefully adjusted using a strong base, typically sodium hydroxide (NaOH), while continuously monitoring with a calibrated pH meter.

-

Proper Storage: Appropriate storage conditions are critical to maintain the stability and prevent microbial contamination of the stock solution.

Materials and Equipment

Materials:

-

Bicine (N,N-bis(2-hydroxyethyl)glycine), powder, molecular biology grade (Molecular Weight: 163.17 g/mol )[4]

-

High-purity, deionized (DI) or distilled water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution for pH adjustment

-

pH calibration standards (pH 7.0 and pH 10.0)

Equipment:

-

Analytical balance

-

Beaker (1 L or appropriate size)

-

Graduated cylinder

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with electrode

-

Sterile storage bottles

-

0.22 µm sterile filter (optional, for enhanced sterility)

-

Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Protocol for Preparation of 1M Bicine Stock Solution

This protocol details the steps to prepare 1 liter of a 1M Bicine stock solution.

Step 1: Calculation and Weighing of Bicine

-

To prepare a 1M solution, you will need to dissolve 163.17 grams of Bicine in a final volume of 1 liter of water.

-

Using an analytical balance, accurately weigh out 163.17 g of Bicine powder and transfer it to a 1 L beaker.

Step 2: Dissolving the Bicine Powder

-

Add approximately 800 mL of high-purity water to the beaker containing the Bicine powder.[9]

-

Place a magnetic stir bar into the beaker and place it on a magnetic stirrer.

-

Stir the solution until the Bicine powder is completely dissolved. Bicine has good solubility in water.[2][10]

Step 3: pH Adjustment

-

Calibrate your pH meter using fresh pH 7.0 and pH 10.0 standards.

-

Immerse the pH electrode in the Bicine solution.

-

Slowly add 10 N NaOH dropwise to the solution while continuously stirring and monitoring the pH.[9]

-

Continue adding NaOH until the desired pH is reached. The effective buffering range of Bicine is pH 7.6 to 9.0.[3][4][5] For a general-purpose stock, adjusting to a pH near the pKa, such as 8.3, is a common practice.

Step 4: Final Volume Adjustment

-

Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing water to the volumetric flask to ensure all the Bicine is transferred.

-

Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.[9]

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Step 5: Sterilization and Storage

-

For applications requiring sterility, the 1M Bicine stock solution can be filter-sterilized using a 0.22 µm filter.

-

Transfer the final solution into sterile, clearly labeled storage bottles.

-

For long-term storage, it is recommended to store the solution at 2-8°C to inhibit microbial growth.[11] The solution can also be stored at room temperature for shorter periods.[1][11] For extended storage, aliquoting and freezing at -20°C is a viable option.[11][12]

Experimental Workflow Diagram

Caption: Workflow for preparing a 1M Bicine stock solution.

Quality Control and Self-Validation

To ensure the quality and reliability of your 1M Bicine stock solution, perform the following checks:

-

pH Verification: After preparation, re-verify the pH of the solution to ensure it is at the desired setpoint.

-

Visual Inspection: The solution should be clear and colorless. Any signs of precipitation or microbial growth indicate a problem, and the solution should be discarded.[11]

-

Functional Testing: For critical applications, it is advisable to test the newly prepared buffer in a non-critical experiment to confirm its performance.

Safety Precautions

While Bicine is not classified as a hazardous substance, it is essential to follow standard laboratory safety practices.[13][14][15]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[13]

-

In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes.[13][16]

-

Handle the concentrated NaOH solution with extreme care as it is corrosive.

-

Consult the Safety Data Sheet (SDS) for Bicine for comprehensive safety information.[13][14][16]

Bicine Properties Summary

| Property | Value |

| Chemical Name | N,N-bis(2-hydroxyethyl)glycine |

| CAS Number | 150-25-4 |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| pKa (at 25°C) | 8.26 |

| Effective pH Range | 7.6 - 9.0 |

| Appearance | White crystalline powder |

References

- Vertex AI Search. (2024). BICINE: Efficient Buffer in Enzyme Reactions.

- Vertex AI Search. (2024). Bicine Buffer: A Deeper Look at its Properties and Significance in Research.

- Tribioscience. (n.d.).

- Altogen Biosystems. (2019). Biological Buffer Reference Chart.

- Shandong Sparrow Chemical Co., Ltd. (2024). Bicine: Nova Buffer in Biochemical Experiments.

- Hopax Fine Chemicals. (n.d.). BICINE Buffer | CAS 150-25-4.

- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to make bicine buffer.

- GoldBio. (n.d.). Bicine.

- bioWORLD. (n.d.). Bicine Buffer 0.5M, pH 9.0 (150-25-4).

- AAT Bioquest. (2026). Bicine (1 M, pH 8.26)

- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). MSDS instructions for Bicine buffer.

- bioWORLD. (n.d.). Bicine Buffer 0.5M, pH 7.5 (150-25-4).

- Guidechem. (n.d.).

- CDH Fine Chemical. (n.d.).

- iGEM. (2020). 20 mM sodium-bicine buffer.

- Severn Biotech Ltd. (2025).

- Benchchem. (2025). Bicine Buffer Solutions: A Technical Guide to Long-Term Stability and Storage.

- Wikipedia. (n.d.). Bicine.

- National Institutes of Health. (n.d.). Bicine. PubChem.

- MedchemExpress.com. (n.d.). Bicine | Buffer Reagent.

- Tribioscience. (n.d.). Bicine Buffer (1M) (TBS5042).

- Tribioscience. (n.d.). Bicine Buffer (1M)

Sources

- 1. goldbio.com [goldbio.com]

- 2. Page loading... [guidechem.com]

- 3. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 4. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 5. tribioscience.com [tribioscience.com]

- 6. You are being redirected... [bio-world.com]

- 7. You are being redirected... [bio-world.com]

- 8. BICINE Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 9. Bicine (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tribioscience.com [tribioscience.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. severnbiotech.com [severnbiotech.com]

- 16. MSDS instructions for Bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Using N,N-Bis(2-hydroxyethyl)glycine sodium salt in protein crystallization screening

An Application Guide to N,N-Bis(2-hydroxyethyl)glycine (Bicine) Sodium Salt in Protein Crystallization Screening

Authored by: A Senior Application Scientist

Introduction: The Critical Role of pH Control in Protein Crystallization

The journey to elucidating the three-dimensional structure of a protein via X-ray crystallography is fundamentally dependent on the successful growth of well-ordered crystals. This process is a delicate balance of physicochemical parameters, with pH being one of the most profound variables influencing protein solubility and, consequently, crystallization.[1] The protonation state of a protein's surface residues is dictated by the pH of the mother liquor, which in turn governs the protein's electrostatic interactions and its propensity to form the highly ordered lattice of a crystal.[1] Therefore, precise and stable pH control is not merely a procedural step but a cornerstone of a successful crystallization strategy.

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, is a zwitterionic biological buffer that has proven to be an invaluable tool in the protein crystallographer's arsenal.[2][3][4] As one of the "Good's buffers," developed to be biochemically inert and compatible with biological systems, Bicine offers a stable buffering capacity within a slightly alkaline pH range, making it particularly suitable for a wide array of proteins.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Bicine sodium salt in protein crystallization screening, from understanding its fundamental properties to implementing detailed experimental protocols.

Understanding Bicine: Properties and Advantages in Crystallization

Bicine is a member of the Good's buffer series, which were designed to meet a stringent set of criteria for biological research.[6][7] Its chemical structure, featuring a glycine backbone with two hydroxyethyl groups, imparts several advantageous properties for protein crystallization.[9]

| Property | Value | Significance in Protein Crystallization |

| Molecular Formula | C₆H₁₃NO₄ | - |

| Molecular Weight | 163.17 g/mol | Essential for accurate buffer preparation.[10][11][12] |

| pKa (at 25°C) | 8.26 - 8.35 | Ideal for maintaining a stable pH in the slightly alkaline range.[10][11][13] |

| Useful pH Range | 7.6 - 9.0 | Covers the physiological pH of many proteins and a common range for crystallization.[2][10][12][14] |

| Appearance | White crystalline powder | Indicates purity of the reagent.[9] |

| Solubility in Water | High | Allows for the preparation of concentrated stock solutions.[9][15] |

The primary advantage of Bicine lies in its ability to provide a stable pH environment, which is crucial for controlling the supersaturation of the protein solution—the driving force for crystallization.[16][17] By maintaining a constant pH, Bicine helps to ensure that the protein's solubility changes in a controlled manner as the precipitant concentration increases, favoring the growth of well-ordered crystals over amorphous precipitate.[18][19] Furthermore, as a zwitterionic buffer, Bicine minimizes unwanted interactions with other ions in the crystallization cocktail, providing a clean and predictable chemical environment.[9][14]

Strategic Implementation of Bicine in Crystallization Screening

The goal of an initial crystallization screen is to explore a wide range of chemical space to identify conditions that yield promising crystal "hits".[20][21] Bicine is often incorporated into sparse matrix screens, which are collections of pre-formulated crystallization conditions that have historically been successful.[20][22]

A common strategy is to screen a range of pH values within Bicine's buffering capacity. Since a protein's solubility is often at a minimum near its isoelectric point (pI), screening a pH range both above and below the pI can be a fruitful approach.[5] Bicine, with its pH range of 7.6 to 9.0, is particularly useful for proteins with an acidic pI, as crystallization is often favored at a pH above the pI.[1]

Workflow for Incorporating Bicine in a Crystallization Screen

Sources

- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BICINE Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. goldbio.com [goldbio.com]

- 4. mpbio.com [mpbio.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. interchim.fr [interchim.fr]

- 9. BICINE, N,N-Bis(2-hydroxyethyl)glycine [myskinrecipes.com]

- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. You are being redirected... [bio-world.com]

- 13. Bicine - Wikipedia [en.wikipedia.org]

- 14. jnsparrowchemical.com [jnsparrowchemical.com]

- 15. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 17. opentrons.com [opentrons.com]

- 18. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]

- 19. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)glycine (Bicine) as a Buffer in Enzyme Kinetics Assays

Introduction: The Critical Role of Buffering in Enzyme Kinetics

In the landscape of drug discovery and fundamental biological research, the study of enzyme kinetics provides invaluable insights into enzyme mechanisms, substrate specificity, and the efficacy of potential inhibitors. The reliability of any kinetic assay is fundamentally dependent on maintaining a stable and optimal pH environment, as even minor fluctuations can significantly alter an enzyme's structure and catalytic activity.[1] While a plethora of biological buffers are available, the selection of the most appropriate one is a critical experimental decision. This guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, and its application as a robust buffering agent in enzyme kinetics assays.

Bicine, a zwitterionic "Good's" buffer, is favored for its effective buffering capacity in the physiological pH range, its high water solubility, and its minimal interference with many biological reactions.[2][3] This document will delve into the physicochemical properties of Bicine, explore the rationale behind its use, and provide detailed protocols for its application in a specific enzyme assay, empowering researchers to achieve accurate and reproducible kinetic data.

Physicochemical Properties of Bicine Buffer

A thorough understanding of a buffer's properties is paramount to its effective application. Bicine possesses several characteristics that make it a compelling choice for enzyme kinetics studies.

| Property | Value | Source(s) |

| Chemical Name | N,N-Bis(2-hydroxyethyl)glycine | [4] |

| CAS Number | 150-25-4 | [2] |

| Molecular Weight | 163.17 g/mol | N/A |

| pKa (25 °C) | 8.26 - 8.35 | [4] |

| Effective pH Range | 7.6 - 9.0 | [5][6] |

| Appearance | White crystalline powder | [5] |

| Solubility in Water | High | [5] |

The Rationale for Employing Bicine in Enzyme Assays: A Double-Edged Sword

The decision to use Bicine as a buffer in enzyme kinetics assays is rooted in a careful consideration of its advantages and potential drawbacks, particularly concerning its interaction with metal ions.

Advantages of Bicine Buffer

-

Optimal pH Range for Many Enzymes: With a pKa around 8.3, Bicine provides excellent buffering capacity in the slightly alkaline range of pH 7.6 to 9.0. This range is optimal for a wide variety of enzymes, ensuring their stability and maximal activity throughout the course of the assay.[5]

-

High Solubility and Stability: Bicine's high solubility in water simplifies the preparation of buffer stocks, and its chemical stability ensures consistency across experiments.[5]

-

Minimal Interference with Biological Processes: As one of Good's buffers, Bicine was designed to have minimal interaction with biological components and processes, thereby reducing the likelihood of assay artifacts.[2][3]

-

Low UV Absorbance: Bicine exhibits low absorbance in the UV range, a critical feature for spectrophotometric assays that monitor changes in absorbance of substrates or products, such as the common measurement of NADH at 340 nm.

The Critical Consideration: Bicine and Divalent Metal Ions

A key characteristic of Bicine that demands careful consideration is its ability to chelate divalent metal ions. This property can be either advantageous or disadvantageous, depending on the specific enzyme and assay conditions.

Bicine's molecular structure, containing a tertiary amine, two hydroxyl groups, and a carboxyl group, allows it to form stable complexes with various divalent cations. This chelation can be beneficial in assays where trace metal ion contamination could inhibit the enzyme or catalyze unwanted side reactions. By sequestering these stray ions, Bicine can enhance the accuracy of the kinetic measurements.

However, for metalloenzymes that require a specific divalent cation as a cofactor for their catalytic activity, Bicine's chelating properties can be problematic. The buffer can effectively "strip" the essential metal ion from the enzyme's active site, leading to a decrease in or complete loss of activity. Therefore, it is imperative to understand the metal dependency of the enzyme under investigation before selecting Bicine as the buffer.

The following table provides a summary of the stability constants (log K) for Bicine with several common divalent metal ions. A higher log K value indicates a more stable complex and stronger chelation.

| Metal Ion | log K1 | log K2 |

| Cu(II) | 8.05 | 5.85 |

| Ni(II) | 6.23 | 4.65 |

| Co(II) | 5.09 | 3.91 |

| Zn(II) | 5.05 | --- |

| Mn(II) | 2.8 | --- |

| Mg(II) | 1.8 | --- |

| Ca(II) | 1.4 | --- |

Note: Stability constants can vary with temperature and ionic strength. The values presented are indicative and should be used as a guide.

Application Protocol: Guanine Deaminase Assay Using Bicine Buffer

This section provides a detailed protocol for a colorimetric assay of guanine deaminase (GDA) activity, an enzyme for which Bicine is a particularly suitable buffer. GDA catalyzes the deamination of guanine to xanthine and ammonia.[4] The subsequent oxidation of xanthine can be coupled to a chromogenic reaction for spectrophotometric quantification.

Principle

The assay measures the activity of guanine deaminase by a coupled enzymatic reaction. GDA converts guanine to xanthine. Xanthine is then oxidized by xanthine oxidase to uric acid and hydrogen peroxide (H₂O₂). The produced H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the GDA activity in the sample.

Materials and Reagents

-

N,N-Bis(2-hydroxyethyl)glycine (Bicine)

-

Guanine

-

Xanthine Oxidase (XO)

-

Horseradish Peroxidase (HRP)

-

Chromogenic peroxidase substrate (e.g., 4-Aminoantipyrine (4-AAP) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS))

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

Spectrophotometer (plate reader or cuvette-based)

-

Enzyme source (e.g., purified guanine deaminase or tissue homogenate)

Reagent Preparation

-

1 M Bicine Stock Solution (pH 8.3):

-

Dissolve 163.17 g of Bicine in approximately 800 mL of deionized water.

-

Adjust the pH to 8.3 with 10 M NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

100 mM Bicine Buffer (pH 7.8):

-

Dilute the 1 M Bicine stock solution 1:10 with deionized water.

-

Adjust the pH to 7.8 with 1 M HCl, if necessary.

-

This will be the main assay buffer.

-

-

Guanine Substrate Solution (2 mM):

-

Dissolve a calculated amount of guanine in a small volume of 0.1 M NaOH to aid dissolution.

-

Dilute with the 100 mM Bicine buffer (pH 7.8) to the final concentration. Note: Guanine has low solubility in neutral buffers.

-

-

Xanthine Oxidase (XO) Solution (1 U/mL):

-

Reconstitute or dilute commercially available xanthine oxidase in 100 mM Bicine buffer (pH 7.8) to a final concentration of 1 U/mL. Prepare fresh daily.

-

-

Horseradish Peroxidase (HRP) Solution (10 U/mL):

-

Reconstitute or dilute commercially available HRP in 100 mM Bicine buffer (pH 7.8) to a final concentration of 10 U/mL. Prepare fresh daily.

-

-

Chromogenic Substrate Mix:

-